molecular formula C14H19ClN2O2 B5833090 1-(5-chloro-2-methoxybenzoyl)-4-ethylpiperazine

1-(5-chloro-2-methoxybenzoyl)-4-ethylpiperazine

Cat. No.: B5833090
M. Wt: 282.76 g/mol
InChI Key: GERLEVWKRHZRAE-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methoxybenzoyl)-4-ethylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a 5-chloro-2-methoxybenzoyl group attached to the nitrogen atom of a piperazine ring, which is further substituted with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methoxybenzoyl)-4-ethylpiperazine typically involves the acylation of 4-ethylpiperazine with 5-chloro-2-methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial in industrial settings to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-methoxybenzoyl)-4-ethylpiperazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or further to a carboxylic acid. Reduction reactions can target the benzoyl group, converting it to a benzyl group.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the benzoyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water, and catalysts such as palladium on carbon.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or water.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents like ether or tetrahydrofuran.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, solvents like water or ethanol.

Major Products Formed

    Substitution: Products with different substituents replacing the chlorine atom.

    Oxidation: Products like 5-chloro-2-hydroxybenzoyl derivatives or carboxylic acids.

    Reduction: Products like benzyl derivatives.

    Hydrolysis: Products like 5-chloro-2-methoxybenzoic acid and 4-ethylpiperazine.

Scientific Research Applications

1-(5-chloro-2-methoxybenzoyl)-4-ethylpiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-4-ethylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzoyl group can interact with the active site of enzymes, inhibiting their activity. The piperazine ring can bind to receptor sites, modulating their function. These interactions can lead to various biological effects, including changes in neurotransmitter levels and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-chloro-2-methoxybenzoyl)-4-propylpiperazine
  • 1-(5-chloro-2-methoxybenzoyl)-4-(4-fluorophenyl)piperazine
  • 4-Amino-1-benzylpiperidine

Uniqueness

1-(5-chloro-2-methoxybenzoyl)-4-ethylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group on the piperazine ring and the methoxy group on the benzoyl moiety contribute to its unique reactivity and interaction with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c1-3-16-6-8-17(9-7-16)14(18)12-10-11(15)4-5-13(12)19-2/h4-5,10H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERLEVWKRHZRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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